REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]([Si:15]([CH3:21])([CH3:20])[O:16][CH2:17][CH2:18][OH:19])([CH3:14])[CH3:13].Cl>ClCCl.C(N(CC)CC)C.N1C=CC=CC=1>[CH3:14][C:12]([Si:15]([CH3:21])([CH3:20])[O:16][CH2:17][CH:18]=[O:19])([CH3:11])[CH3:13]
|
Name
|
|
Quantity
|
4.71 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.81 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](OCCO)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.86 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
Under nitrogen and with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Over 12 minutes while maintaining the temperature at -65° C.
|
Duration
|
12 min
|
Type
|
CUSTOM
|
Details
|
At +13° C.
|
Type
|
CUSTOM
|
Details
|
After decanting
|
Type
|
EXTRACTION
|
Details
|
re-extracting with 50 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
drying the organic phase
|
Type
|
DISTILLATION
|
Details
|
distilling under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica
|
Type
|
WASH
|
Details
|
eluted with dichloromethane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OCC=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |